5-(4-溴丁基)咪唑烷-2,4-二酮

描述

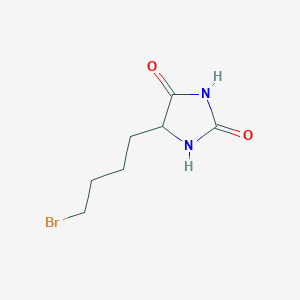

2,4-Imidazolidinedione, 5-(4-bromobutyl)-, also known as 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, is a useful research compound. Its molecular formula is C7H11BrN2O2 and its molecular weight is 235.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Imidazolidinedione, 5-(4-bromobutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Imidazolidinedione, 5-(4-bromobutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗惊厥和抗心律失常特性

乙内酰脲及其衍生物,包括 5-(4-溴丁基)咪唑烷-2,4-二酮,构成了一类具有抗惊厥和抗心律失常特性的药物化合物 .

糖尿病治疗

这些化合物也用于对抗糖尿病 . 该化合物治疗糖尿病的具体作用机制和有效性需要进一步研究。

新型衍生物的合成

该化合物可用于合成新的咪唑烷-2,4-二酮和 2-硫代-4-酮咪唑烷衍生物 . 这些衍生物可以通过氨基酸与C-苯基甘氨酸、苯基异氰酸酯和苯基异硫氰酸酯反应获得 .

抗菌潜力

一系列不同的咪唑烷-2,4-二酮衍生物,包括 5-(4-溴丁基)咪唑烷-2,4-二酮,已显示出对各种细菌和酵母菌株具有抗菌活性 . 抗菌活性受测试化合物的结构和浓度以及测试微生物类型的影响 .

在染料敏化太阳能电池中的应用

该化合物已被用于合成用于染料敏化太阳能电池的新型喹喔啉类敏化剂 . 这表明该化合物在可再生能源领域具有潜在的应用。

材料科学研究

作用机制

Target of Action

Imidazolidine-2,4-dione derivatives have been studied for their wide range of pharmacological activities . They have shown potential as anticonvulsant agents, with molecular docking studies suggesting that they bind to the Voltage-Gated Sodium Channel Inner Pore (VGCIP) .

Mode of Action

Based on the studies of similar compounds, it can be inferred that these compounds may interact with their targets, such as the vgcip, leading to changes in the function of these targets .

Biochemical Pathways

Imidazolidine-2,4-dione derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have shown a wide range of pharmacological activities, including anti-convulsant, anti-bacterial, and anti-epileptic effects .

生物活性

2,4-Imidazolidinedione, 5-(4-bromobutyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and applications in research and medicine.

2,4-Imidazolidinedione derivatives are known for their diverse reactivity and biological significance. The compound's structure includes a bromobutyl side chain, which may influence its pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 251.1 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Undergoes nucleophilic substitution reactions due to the presence of the imidazolidinedione moiety. |

The biological activity of 2,4-Imidazolidinedione, 5-(4-bromobutyl)- primarily involves the inhibition of specific enzymes and interaction with cellular pathways. The compound acts as an inhibitor of glycosidases and other carbohydrate-processing enzymes due to its structural similarity to sugar molecules. This inhibition can lead to significant alterations in metabolic pathways.

Enzyme Inhibition Studies

Research indicates that this compound inhibits enzymes involved in carbohydrate metabolism, which can be particularly useful in studying conditions like Gaucher disease where enzyme activity is compromised. The mechanism involves covalent binding to the active site of the enzyme, thereby preventing substrate interaction .

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives related to 2,4-Imidazolidinedione. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

| Cell Line | IC₅₀ Value (µM) | Activity |

|---|---|---|

| SW480 | 10 | Significant growth inhibition |

| SW620 | 15 | Moderate growth inhibition |

| PC3 | 12 | High tumor-targeting selectivity |

These findings suggest that modifications to the imidazolidinedione scaffold can enhance biological activity against cancer cells .

Neuroprotective Effects

There is emerging evidence that compounds similar to 2,4-Imidazolidinedione may exert neuroprotective effects. Studies indicate that these compounds can modulate signaling pathways associated with neurodegeneration, although specific data on this compound is still limited.

Case Studies

- Gaucher Disease Model : In vitro studies using 2,4-Imidazolidinedione derivatives have been employed to create models for Gaucher disease by inhibiting β-glucosidase activity. This model helps researchers understand the disease pathology and test potential therapies.

- Anticancer Screening : A series of derivatives were screened against a panel of human cancer cell lines, revealing that certain modifications significantly enhanced antiproliferative activity. The most effective derivatives showed IC₅₀ values below 15 µM across multiple cell lines .

属性

IUPAC Name |

5-(4-bromobutyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRKXHFCQVEYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885435 | |

| Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28484-49-3 | |

| Record name | 5-(4-Bromobutyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28484-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。